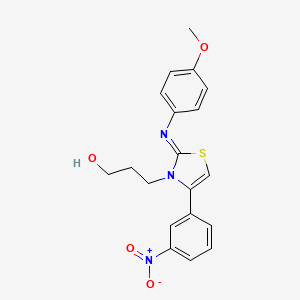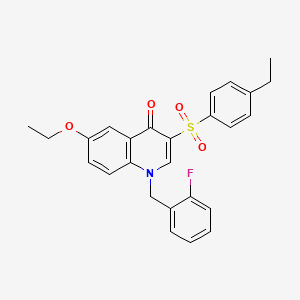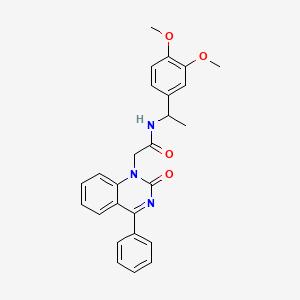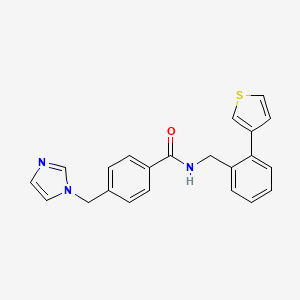![molecular formula C22H17FN2OS2 B2823474 2-[(4-ethenylbenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 2117746-40-2](/img/structure/B2823474.png)
2-[(4-ethenylbenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-ethenylbenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one, also known as EFT-508, is a small molecule inhibitor of the tyrosine kinase enzymes, including epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and HER3. EFT-508 has shown potential as a therapeutic agent in the treatment of various types of cancer.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
A series of new thieno[2,3-d]pyrimidin-4(3H)-one derivatives were synthesized and tested for their antibacterial and antifungal activities. These compounds demonstrated significant efficacy against selected strains of Gram-positive and Gram-negative bacteria, as well as yeast-like fungi. Notably, some derivatives showed higher antifungal activity than fluconazole against Candida fungus species, indicating their potential as novel antifungal agents (Kahveci et al., 2020). Additionally, the synthesis of 2-aminobenzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides and their solid-state fluorescence properties were investigated, highlighting their potential in material sciences for fluorescence applications (Yokota et al., 2012).
Chemical Properties and Reactions
Research into the chemical properties of thieno[3,2-d]pyrimidin-4(3H)-one derivatives has led to the synthesis of transparent aromatic polyimides derived from thiophenyl-substituted benzidines. These materials exhibit high refractive indices and small birefringences, making them suitable for applications in optoelectronics and as materials with good thermomechanical stabilities (Tapaswi et al., 2015). The preparation and reactions of some 2-arenecarbonylmethylthiopyrimidines have also been explored, contributing to the understanding of the reactivity and potential for synthesizing novel compounds with diverse applications (Hurst et al., 1988).
Potential Applications in Drug Development
The synthesis and evaluation of novel benzothiazole pyrimidine derivatives for antibacterial and antifungal activity have been conducted, with some compounds showing excellent in vitro activity. These findings suggest the potential for developing new antimicrobial agents based on thieno[3,2-d]pyrimidin-4(3H)-one derivatives (Maddila et al., 2016). Furthermore, the exploration of 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as nonclassical antifolate inhibitors of thymidylate synthase highlights the potential of these compounds in antitumor and antibacterial therapies (Gangjee et al., 1996).
Mecanismo De Acción
Target of Action
Similar compounds have been found to target key functional proteins in bacterial cell division , and COX-2, an enzyme involved in inflammatory reactions .
Mode of Action
Similar compounds have shown inhibitory activity against cox-2 , which suggests that this compound may also interact with its targets to inhibit their activity.
Biochemical Pathways
Given the potential targets, it can be inferred that the compound may affect pathways related to bacterial cell division and inflammation .
Pharmacokinetics
In silico adme and physicochemical properties of similar compounds have been calculated using software like swissadme , suggesting that similar methods could be used to determine the pharmacokinetics of this compound.
Result of Action
Similar compounds have demonstrated antimicrobial activity and analgesic activity , suggesting that this compound may have similar effects.
Action Environment
The synthesis of similar compounds has been performed under specific conditions , suggesting that the environment could play a role in the action of this compound.
Propiedades
IUPAC Name |
2-[(4-ethenylphenyl)methylsulfanyl]-3-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2OS2/c1-2-15-7-9-16(10-8-15)14-28-22-24-19-11-12-27-20(19)21(26)25(22)13-17-5-3-4-6-18(17)23/h2-12H,1,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUUGSUHAUMVRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4F)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-ethenylbenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2823391.png)
![N-[[4-benzyl-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2823393.png)

![N-(4-ethylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2823396.png)

![5-benzyl-3-(4-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2823398.png)
![1-(1-Bicyclo[2.2.1]heptanyl)-N-methylmethanamine;hydrochloride](/img/structure/B2823399.png)

![6-[(6-Chloro-3-pyridinyl)methyl]-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2823405.png)

![2-((6-((3,4-dimethoxyphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2823407.png)
![N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2823408.png)

![1-(4-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 4-oxo-4H-chromene-2-carboxylate](/img/structure/B2823413.png)